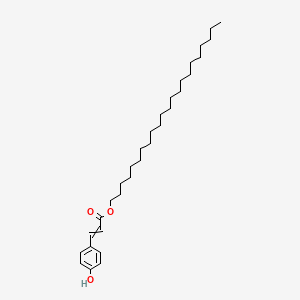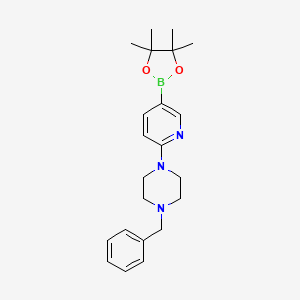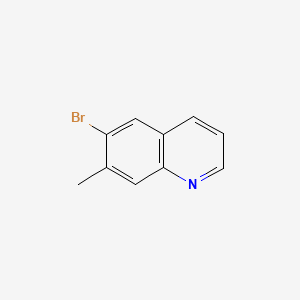
6-Brom-7-methylchinolin
Übersicht
Beschreibung
6-Bromo-7-methylquinoline is a chemical compound with the CAS Number: 122759-89-1 . It has a molecular weight of 222.08 and its IUPAC name is 6-bromo-7-methylquinoline . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 6-Bromo-7-methylquinoline involves a reaction between 4-bromo-3-methylaniline and glycerol . The reaction conditions involve heating the mixture for 3 hours . The yield of this synthesis is approximately 31% .Molecular Structure Analysis
The molecular formula of 6-Bromo-7-methylquinoline is C10H8BrN . The InChI code is 1S/C10H8BrN/c1-7-5-10-8 (6-9 (7)11)3-2-4-12-10/h2-6H,1H3 .Physical And Chemical Properties Analysis
6-Bromo-7-methylquinoline is a solid at room temperature . It has a molecular weight of 222.08 and a density of 1.488 . It should be stored in a dry room .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Chinolin, das die Kernstruktur von 6-Brom-7-methylchinolin darstellt, spielt eine wichtige Rolle im Bereich der pharmazeutischen Chemie . Es ist ein wichtiges Gerüst für Leitstrukturen in der Arzneimittelforschung . Die Brom- und Methylgruppen könnten die biologische Aktivität der Verbindung potenziell verstärken und sie zu einem Kandidaten für die Forschung in der Arzneimittelentwicklung machen.
Synthetische organische Chemie
Chinolin findet vielseitige Anwendung in den Bereichen der industriellen und synthetischen organischen Chemie . Das Vorhandensein von Brom- und Methylgruppen in this compound könnte einzigartige Reaktivitätsmuster ermöglichen, was es für die Synthese komplexer organischer Moleküle nützlich macht.
Biologische und pharmazeutische Aktivitäten
Chinolin und seine Derivate haben potenzielle biologische und pharmazeutische Aktivitäten . Die spezifischen Aktivitäten von this compound müssten durch biologische Tests untersucht werden.
Industrielle Anwendungen
Chinolin ist eine essentielle heterocyclische Verbindung mit Potenzial für industrielle Anwendungen . Die einzigartigen Eigenschaften von this compound könnten es in verschiedenen industriellen Prozessen nützlich machen.
Grüne Chemie
Übergangsmetall-katalysierte Reaktionen, metallfreie ionische Flüssigkeiten vermittelte Reaktionen, Reaktionen unter Ultraschallbestrahlung und grüne Reaktionsprotokolle sind nützlich für die Konstruktion und Funktionalisierung von Chinolin . This compound könnte möglicherweise in diesen Anwendungen der grünen Chemie eingesetzt werden.
Materialwissenschaft
Chinolinverbindungen wurden im Bereich der Materialwissenschaft eingesetzt . Die einzigartigen Eigenschaften von this compound könnten es potenziell für die Entwicklung neuer Materialien nützlich machen.
Safety and Hazards
The safety information for 6-Bromo-7-methylquinoline includes several hazard statements such as H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Future research could focus on developing more soluble derivatives of 6-Bromo-7-methylquinoline. Other potential applications in areas of biomedical research, such as neurology and immunology, could also be explored.
Relevant Papers Several papers have been published on the synthesis and biological activity of quinoline and its analogues . These papers highlight the versatile applications of quinoline in the fields of industrial and synthetic organic chemistry . They also discuss the various synthesis protocols and findings to tackle the drawbacks of the syntheses and side effects on the environment .
Wirkmechanismus
Target of Action
6-Bromo-7-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmaceutical activities . . Quinoline derivatives are known to interact with a variety of targets, depending on their specific structures and functional groups .
Mode of Action
Quinoline derivatives are known to exhibit diverse modes of action, often involving interactions with cellular enzymes or receptors . The specific mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific effects of 6-Bromo-7-methylquinoline would likely depend on its mode of action and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of 6-Bromo-7-methylquinoline could potentially be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or organisms . .
Eigenschaften
IUPAC Name |
6-bromo-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGWSJBVVZOOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728282 | |
| Record name | 6-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122759-89-1 | |
| Record name | 6-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-7-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)

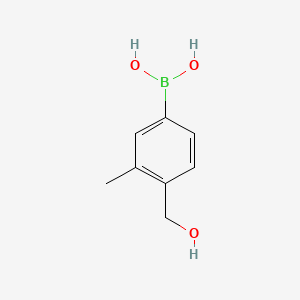

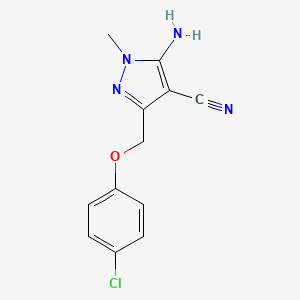
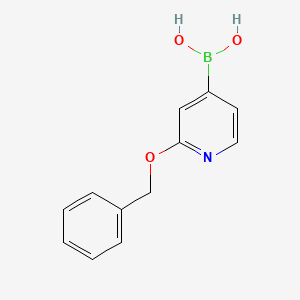

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)
![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)
![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)


